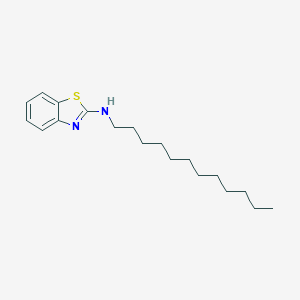
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide may have potential therapeutic applications in treating various diseases.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial effects by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, further studies could be conducted to investigate its mechanism of action and potential targets for drug development. Furthermore, studies could be conducted to investigate the potential toxicity and safety of this compound for human use. Overall, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a promising compound for further investigation in scientific research.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the reaction of 2-amino-5-nitrothiazole with 2-naphthylbutyryl chloride in the presence of a base. The resulting product is then treated with sodium sulfide to form the final compound. This synthesis method has been optimized to produce high yields of pure product and has been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, it has been used in various biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.
Eigenschaften
Produktname |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide |
|---|---|
Molekularformel |
C21H18N2O2S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-9-5-6-10-18(17)25-21)20(24)22-16-12-11-14-7-3-4-8-15(14)13-16/h3-13,19H,2H2,1H3,(H,22,24) |
InChI-Schlüssel |
TWUQBRMAVDWXHC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



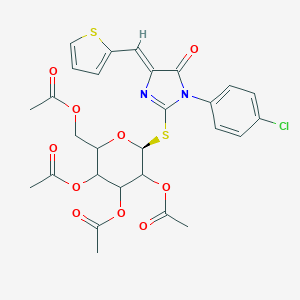
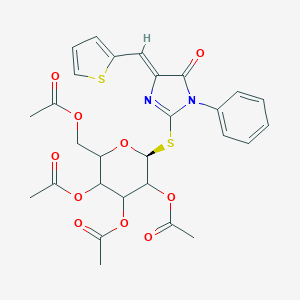
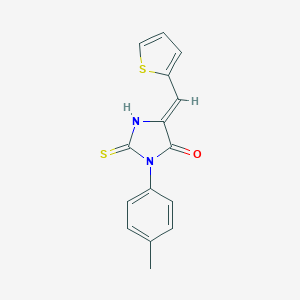
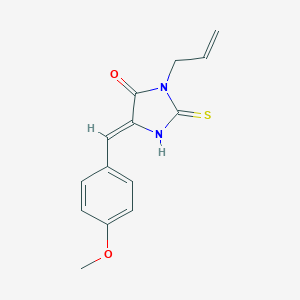

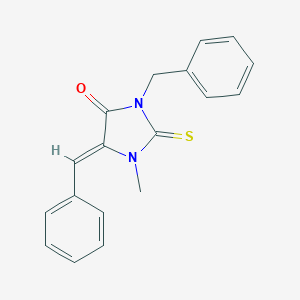
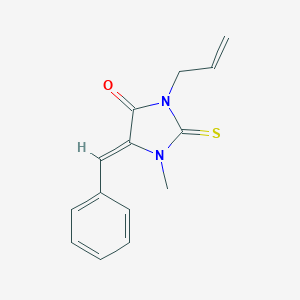

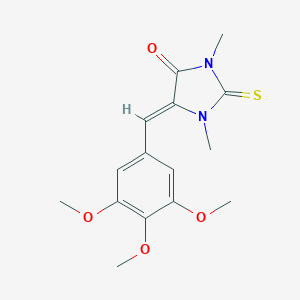

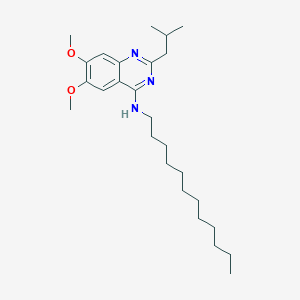
![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
